molecular formula C11H16O B2747775 2-methyl-1-(3-methylphenyl)propan-2-ol CAS No. 1754-70-7

2-methyl-1-(3-methylphenyl)propan-2-ol

Cat. No.: B2747775
CAS No.: 1754-70-7
M. Wt: 164.248
InChI Key: GIZZSQMBNNDMAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Organic Synthesis and Chemical Space

2-methyl-1-(3-methylphenyl)propan-2-ol is a tertiary alcohol containing an aryl moiety. Its structure is characterized by a tertiary alcohol group, where the hydroxyl-bearing carbon is bonded to three other carbon atoms, and a benzyl (B1604629) group with a methyl substituent at the meta position of the phenyl ring. This combination of functional groups places it in a significant class of compounds that are valuable intermediates in organic synthesis.

The most common and versatile method for the synthesis of such tertiary alcohols is the Grignard reaction. mnstate.edustudy.com This powerful carbon-carbon bond-forming reaction involves the addition of an organomagnesium halide (Grignard reagent) to a ketone or ester. libretexts.org For the specific synthesis of this compound, two primary Grignard pathways can be proposed, based on the synthesis of analogous structures. study.comgoogle.com

Proposed Synthetic Routes:

Route A: The reaction of a Grignard reagent prepared from 1-(bromomethyl)-3-methylbenzene with acetone. In this pathway, the nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of acetone, followed by an acidic workup to protonate the resulting alkoxide and yield the final tertiary alcohol.

Route B: The reaction of methylmagnesium bromide with 1-(3-methylphenyl)propan-1-one. This route involves the nucleophilic attack of the methyl Grignard reagent on the ketone, again followed by an acidic workup.

These synthetic strategies highlight the accessibility of this compound from readily available starting materials, positioning it as a feasible synthetic target within the vast chemical space of organic compounds.

Below is an interactive data table summarizing the proposed synthetic routes.

RouteGrignard ReagentCarbonyl CompoundProduct
A3-Methylbenzylmagnesium bromideAcetone (Propan-2-one)This compound
BMethylmagnesium bromide1-(3-methylphenyl)propan-1-oneThis compound

Significance and Research Rationale for Tertiary Alcohols bearing Aryl Moieties

Tertiary alcohols that bear aryl groups are of considerable interest in organic chemistry for several reasons. Their structural framework is a common feature in many biologically active molecules and functional materials.

Precursors to Quaternary Carbon Centers: The tertiary alcohol moiety can be readily converted into other functional groups or eliminated to form alkenes. This reactivity makes them valuable precursors for the construction of quaternary carbon centers—carbon atoms bonded to four other carbon atoms. These structural motifs are challenging to synthesize but are present in many complex natural products and pharmaceuticals.

Influence of the Aryl Group: The presence of the (3-methylphenyl) group influences the molecule's physical and chemical properties. The aromatic ring provides a site for further chemical modification through electrophilic aromatic substitution. The methyl substituent, being an electron-donating group, can subtly modulate the reactivity of the aromatic ring.

Use in Mechanistic Studies: The stability of the tertiary carbocation that can be formed from this alcohol makes it a useful substrate for studying reaction mechanisms, such as those in SN1 and E1 reactions.

The research rationale for investigating compounds like this compound is therefore driven by their potential as versatile building blocks in the synthesis of more complex molecules with desired properties.

Overview of Key Academic Research Directions for this compound and Related Structures

While direct research on this compound is limited, the academic and industrial interest in its isomers and related structures provides a clear indication of potential research directions.

Pharmaceutical and Agrochemical Intermediates: Isomeric and structurally similar compounds are often used as intermediates in the synthesis of pharmaceuticals. For example, a patent describes the use of a related compound, 2-methyl-1-(2-methylphenyl)-2-propanamine, in the preparation of β2-adrenergic receptor agonists. google.com This suggests that this compound could serve as a precursor to novel amine compounds with potential therapeutic applications.

Fragrance and Flavor Industry: Many benzylic alcohols and their derivatives are used in the fragrance industry due to their characteristic scents. nih.gov For instance, 2-(4-Methylphenyl)propan-2-ol is noted for its use as a fragrance ingredient. guidechem.com Research into the olfactory properties of this compound could reveal potential applications in this sector.

Materials Science: Aryl-containing molecules can be incorporated into polymers and other materials to modify their properties, such as thermal stability and refractive index. The specific structure of this compound could be explored for the synthesis of novel polymers or as a component in liquid crystal formulations.

The following table provides a comparative overview of the basic properties of this compound and some of its isomers, for which data is publicly available.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
2-methyl-1-phenylpropan-2-ol100-86-7C₁₀H₁₄O150.22
2-(2-methylphenyl)propan-2-ol7572-79-4C₁₀H₁₄O150.22
2-(3-methylphenyl)propan-2-ol5208-37-7C₁₀H₁₄O150.22
2-(4-methylphenyl)propan-2-ol1197-01-9C₁₀H₁₄O150.22
This compoundNot AvailableC₁₁H₁₆O164.24

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-1-(3-methylphenyl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-9-5-4-6-10(7-9)8-11(2,3)12/h4-7,12H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIZZSQMBNNDMAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(C)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Methyl 1 3 Methylphenyl Propan 2 Ol and Its Analogues

Classical Approaches in the Formation of Aryl-Substituted Tertiary Alcohols

Traditional methods for synthesizing complex molecules like aryl-substituted tertiary alcohols have long relied on robust and well-understood reactions. These approaches are characterized by the use of stoichiometric organometallic reagents and strategic multi-step sequences involving the interconversion of functional groups.

Grignard Reactions and Organometallic Reagents in C-C Bond Formation

The formation of carbon-carbon bonds through the use of organometallic reagents is a cornerstone of organic synthesis. Grignard reagents, with the general structure R-Mg-X, are powerful nucleophiles capable of attacking the electrophilic carbon of a carbonyl group, making them exceptionally useful for creating tertiary alcohols. uoanbar.edu.iqmnstate.edu The synthesis of an aryl-substituted tertiary alcohol, such as 2-methyl-1-(3-methylphenyl)propan-2-ol, can be envisioned through the reaction of a suitable ketone with a Grignard reagent. study.comlibretexts.org

For the target compound, two primary Grignard routes are plausible:

Reaction of 3-methylacetophenone with ethylmagnesium bromide.

Reaction of 1-(3-methylphenyl)propan-1-one with methylmagnesium bromide.

The general mechanism involves the nucleophilic addition of the Grignard reagent to the ketone, forming a magnesium alkoxide intermediate. This intermediate is then protonated in a subsequent acidic workup step to yield the final tertiary alcohol. libretexts.org Esters can also serve as starting materials, reacting with two equivalents of a Grignard reagent to produce tertiary alcohols where two of the substituents on the alcohol carbon originate from the organometallic reagent. uoanbar.edu.iqlibretexts.org

Organolithium reagents function similarly to Grignard reagents as potent carbon nucleophiles and are also widely used in the synthesis of alcohols. uoanbar.edu.iqlibretexts.org These classical methods offer versatility, allowing for the construction of a wide array of tertiary alcohols from various carbonyl compounds and organohalides. mnstate.edu

Table 1: Examples of Grignard Reactions for Tertiary Alcohol Synthesis

Starting Ketone/Ester Grignard Reagent Product
Acetophenone Ethylmagnesium bromide 2-Phenyl-2-butanol
Propiophenone Methylmagnesium bromide 2-Phenyl-2-butanol
2-Butanone Phenylmagnesium bromide 2-Phenyl-2-butanol libretexts.org
Acetone Propylmagnesium bromide 2-Methyl-2-pentanol libretexts.org
Methyl butanoate Methylmagnesium bromide (2 eq.) 2-Methyl-2-pentanol libretexts.org

Multi-Step Synthesis via Functional Group Interconversions

Complex target molecules often require multi-step synthetic sequences where the strategic manipulation of functional groups is paramount. Functional group interconversions (FGIs) are essential transformations that modify one functional group into another, facilitating subsequent reactions. fiveable.mesolubilityofthings.com In the context of synthesizing aryl-substituted tertiary alcohols, FGIs are often employed to prepare the necessary ketone or organometallic precursors, which may not be commercially available. libretexts.org

A retrosynthetic analysis of the target molecule might reveal a path that requires several FGI steps. youtube.com For example, if the desired starting material is 3-methylbenzoic acid, a multi-step process would be necessary to convert it into a suitable ketone.

A potential multi-step sequence could involve:

Reduction: The carboxylic acid is reduced to a primary alcohol (3-methylphenyl)methanol.

Oxidation: The primary alcohol is then oxidized to an aldehyde, 3-methylbenzaldehyde.

Grignard Addition: The aldehyde reacts with an organometallic reagent like ethylmagnesium bromide to form a secondary alcohol.

Oxidation: This secondary alcohol is subsequently oxidized to the target ketone, 1-(3-methylphenyl)propan-1-one.

Final Grignard Reaction: The ketone is treated with methylmagnesium bromide to yield the final product, this compound.

This strategic planning, often referred to as retrosynthesis, allows chemists to break down a complex synthesis into a series of manageable, well-established reactions. fiveable.measkthenerd.com

Modern Synthetic Strategies

While classical methods are reliable, modern organic synthesis increasingly focuses on efficiency, selectivity, and sustainability. Catalytic pathways that minimize waste and allow for the selective functionalization of molecules represent the forefront of synthetic chemistry. acs.org

Catalytic Pathways for Selective Functionalization

Catalytic methods offer an atom-economical alternative to stoichiometric reagents for constructing complex architectures like fully substituted carbon centers. ecnu.edu.cnrsc.org Recent advances have focused on developing catalytic systems that can form C-C bonds under milder conditions and with greater functional group tolerance than classical organometallic reactions.

Transition metals such as palladium, nickel, iridium, and cobalt are at the heart of many modern synthetic transformations. mdpi.com These metals can catalyze a variety of cross-coupling reactions to form C-C bonds. For instance, recent developments in nickel catalysis have enabled the reductive coupling of different chemical feedstocks. researchgate.net A novel approach involves the nickel/photoredox-catalyzed cross-coupling of abundant starting materials like aliphatic alcohols and aryl carboxylic acids to form C(sp³)–C(sp²) bonds, a key linkage in aryl-substituted alcohols. acs.org

Another modern strategy is the catalytic hydrofunctionalization of dienes, which allows for the reductive coupling of dienes and ketones to form tertiary alcohols. researchgate.net These methods often proceed through radical intermediates generated via single-electron transfer processes, expanding the toolkit for C-C bond formation. researchgate.net Iridium-catalyzed C-H functionalization of primary alcohols can generate transient aldehydes that couple with various precursors, representing a redox-economical pathway for building molecular complexity. nih.gov

Table 2: Overview of Modern Catalytic C-C Bond Forming Reactions

Catalytic System Reactants Bond Formed Key Features
Nickel/Photoredox Aliphatic Alcohols, Aryl Carboxylic Acids C(sp³)–C(sp²) Uses abundant starting materials; mild conditions. acs.org
Cobalt/Reductive Coupling Dienes, Ketones C-C Forms tertiary alcohols; proceeds via radical intermediates. researchgate.net
Iridium/C-H Functionalization Primary Alcohols, π-Allyl Precursors C-C Redox-triggered carbonyl addition; high atom economy. nih.gov
Application of Homogeneous and Heterogeneous Catalysis

Catalysis can be broadly divided into two categories: homogeneous, where the catalyst is in the same phase as the reactants, and heterogeneous, where the catalyst exists in a different phase. libretexts.orgyoutube.com

Homogeneous catalysis offers several advantages, including high selectivity, well-understood reaction mechanisms, and mild reaction conditions (often lower temperatures and pressures). youtube.com Transition metal complexes, such as those used in the nickel- and iridium-catalyzed reactions described above, are typically homogeneous catalysts. acs.orgnih.gov These systems allow for fine-tuning of the catalyst's electronic and steric properties by modifying ligands, which can enhance selectivity. mdpi.com However, a significant drawback is the often-difficult separation of the catalyst from the product mixture. youtube.com

Heterogeneous catalysis involves catalysts that are typically solids, such as metals supported on materials like alumina or silica. libretexts.orgmdpi.com The primary advantage of this approach is the ease of catalyst separation and recycling, which is highly desirable for industrial processes. youtube.com While often requiring higher temperatures and pressures, heterogeneous catalysts are robust and crucial in large-scale chemical production. libretexts.orgyoutube.com In the context of alcohol synthesis, heterogeneous catalysts are widely used for processes like hydrogenation. For example, Pd/γ-Al2O3 is an effective heterogeneous catalyst for the selective hydrogenation of alkynes to produce alcohol precursors for vitamins. mdpi.com While direct synthesis of tertiary alcohols like this compound via heterogeneous catalysis is less common than hydrogenation or dehydration reactions, the development of solid catalysts for complex C-C bond formations remains an active area of research. rsc.orgmdpi.com The interplay between the two phases is also an area of study, as leaching of metal from a heterogeneous catalyst can lead to a reaction proceeding in a homogeneous phase. ub.edu

FeatureHomogeneous CatalysisHeterogeneous Catalysis
Catalyst Phase Same phase as reactantsDifferent phase from reactants libretexts.org
Reaction Conditions Typically mild (lower temp/pressure) youtube.comOften requires higher temp/pressure youtube.com
Selectivity Generally high youtube.comCan be lower or diffusion-limited
Catalyst Separation Difficult, may require chromatographyEasy (e.g., filtration) youtube.com
Mechanism Often well-defined and understood youtube.comComplex, involves surface adsorption/desorption libretexts.org
Example Ni/Photoredox coupling for C-C bonds acs.orgPd/γ-Al2O3 for selective hydrogenation mdpi.com

Stereoselective Synthesis of Chiral Analogues

One common approach is the asymmetric addition of organometallic reagents to prochiral ketones. Chiral ligands or catalysts are employed to control the facial selectivity of the nucleophilic attack, leading to the formation of one enantiomer in excess. For instance, the use of chiral catalysts in the addition of organozinc or Grignard reagents to a ketone precursor, such as 1-(3-methylphenyl)propan-2-one, could potentially yield chiral analogues of the target compound.

Another strategy involves the kinetic resolution of a racemic mixture of the tertiary alcohol. This can be achieved through enzymatic or chemical methods where one enantiomer reacts at a faster rate than the other, allowing for their separation. Lipases are commonly used for the kinetic resolution of alcohols through enantioselective acylation or hydrolysis.

Furthermore, the synthesis of chiral building blocks that can be converted to the desired tertiary alcohol is a viable route. For example, the stereoselective synthesis of chiral epoxides or diols can serve as precursors. Rhenium-catalyzed stereoselective transposition of allylic alcohols has been reported for the synthesis of 2-methyl-1,3-syn-diols with excellent diastereoselectivities, which could be adapted for the synthesis of chiral analogues. rsc.org

The development of chiral auxiliaries, ligands, and catalysts plays a pivotal role in the advancement of stereoselective synthesis. dergipark.org.tr These chiral molecules can induce asymmetry in reactions, leading to the desired stereoisomer with high enantiomeric excess.

Method Description Potential Application to Analogues
Asymmetric Addition to Prochiral KetonesAddition of organometallic reagents to ketones in the presence of a chiral catalyst or ligand.Synthesis of enantiomerically enriched tertiary alcohols.
Kinetic ResolutionSelective reaction of one enantiomer in a racemic mixture, allowing for separation.Separation of enantiomers of racemic this compound analogues.
Chiral Building BlocksSynthesis of chiral precursors that can be converted to the final product.Use of stereodefined epoxides or diols to construct the chiral tertiary alcohol framework.

Green Chemistry Principles in the Preparation of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of chemical processes. This involves the use of environmentally benign solvents, energy-efficient reaction conditions, and renewable resources.

Solvent-Free and Environmentally Benign Reaction Conditions

Solvent-free reactions represent a significant advancement in green chemistry, as they eliminate the use of often hazardous and volatile organic solvents. pharmafeatures.comijrpr.com This approach not only reduces pollution but can also lead to improved reaction rates and yields. dergipark.org.tr For the synthesis of tertiary alcohols like this compound, a solvent-free Grignard reaction could be explored, where the reactants are mixed directly without a solvent.

The use of water as a reaction medium is another cornerstone of green chemistry. Visible-light-mediated synthesis of tertiary alcohols in water has been reported, offering a mild and environmentally friendly alternative to traditional methods. rsc.org This approach utilizes the electron donor-acceptor properties of carbonyl compounds and arylamines in an aqueous phase.

Solid-state reactions, where reactants interact in the absence of a solvent, also offer a green synthetic route. pharmafeatures.com These reactions can be facilitated by grinding or milling, a technique known as mechanochemistry, which provides the necessary energy for the transformation to occur. pharmafeatures.com

Green Approach Description Advantages
Solvent-Free ReactionsReactions are conducted without the use of a solvent.Reduced pollution, lower costs, simplicity in process and handling. dergipark.org.tr
Aqueous MediaWater is used as the solvent for the reaction.Environmentally friendly, mild reaction conditions. rsc.org
Solid-State Reactions (Mechanochemistry)Reactants are ground or milled together in the absence of a solvent.High efficiency, reduced waste, potential for novel reactivity. pharmafeatures.com

Microwave and Ultrasound Assisted Synthesis

Microwave and ultrasound irradiation are alternative energy sources that can significantly enhance reaction rates and reduce reaction times, aligning with the principles of green chemistry.

Microwave-Assisted Synthesis: Microwave heating has become a popular tool in organic synthesis due to its ability to rapidly and uniformly heat reaction mixtures. This can lead to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. The synthesis of various heterocyclic compounds has been shown to be significantly more efficient under microwave irradiation. For instance, reactions that take hours under conventional heating can often be completed in minutes using a microwave reactor.

Ultrasound-Assisted Synthesis (Sonochemistry): Ultrasound utilizes the energy of sound waves to induce cavitation in the reaction medium, creating localized high-pressure and high-temperature zones. This can promote reactions by increasing mass transfer and activating the reacting species. Ultrasound-assisted synthesis has been successfully applied to a variety of organic transformations, often resulting in improved yields and shorter reaction times under milder conditions. The use of ultrasound can also enable reactions to be carried out in more environmentally friendly solvents, such as water.

A comparison of conventional and microwave-assisted methods for a generic organic synthesis is presented below, illustrating the potential benefits for the synthesis of this compound.

Parameter Conventional Heating Microwave-Assisted Heating
Reaction Time HoursMinutes
Energy Consumption HighLow
Yield Often lowerOften higher
Side Reactions More prevalentReduced

Enzymatic and Biocatalytic Approaches

Enzymatic and biocatalytic methods offer a highly selective and environmentally benign route for the synthesis of chemical compounds. These approaches utilize enzymes or whole microorganisms as catalysts, which operate under mild conditions of temperature and pH, typically in aqueous media.

For the synthesis of chiral analogues of this compound, enzymes such as lipases can be employed for the enantioselective acylation of a racemic alcohol, allowing for the separation of enantiomers. This chemoenzymatic approach combines chemical synthesis with biocatalysis to produce enantiomerically pure compounds.

Biocatalysis can also be used for the synthesis of precursors to the target molecule. For example, the bioconversion of 2-methyl-1,3-propanediol (B1210203) to 3-hydroxy-2-methylpropionic acid has been demonstrated using whole cells of Gluconobacter oxydans. rsc.org Such biocatalytic transformations can provide access to valuable chiral building blocks. The use of enzymes in organic synthesis is a rapidly growing field, with the potential to develop more sustainable and efficient processes for the production of a wide range of chemicals. mdpi.com

The development of multi-enzyme cascade reactions, where several enzymatic steps are performed in a single pot, further enhances the efficiency and sustainability of biocatalytic synthesis. chemrxiv.org

Reactivity and Mechanistic Organic Chemistry of 2 Methyl 1 3 Methylphenyl Propan 2 Ol

Detailed Mechanistic Elucidation Studies

A thorough search of the scientific literature did not yield any kinetic studies specifically determining the reaction rates for any transformation of 2-methyl-1-(3-methylphenyl)propan-2-ol. To obtain such data, experimental investigations would be required. For example, the rate of acid-catalyzed dehydration could be monitored using techniques such as gas chromatography to measure the disappearance of the starting material and the appearance of the alkene products over time.

Such a study would allow for the determination of the reaction order with respect to the alcohol and the acid catalyst, as well as the activation energy for the reaction. This information would provide valuable insights into the reaction mechanism.

Isotopic Labeling and Trapping Experiments

Elucidating the precise mechanism of reactions involving this compound, particularly under conditions that favor carbocation intermediates, necessitates the use of sophisticated experimental techniques such as isotopic labeling and trapping experiments. These methods provide direct evidence for the involvement of specific intermediates and the pathways through which they form and react.

Isotopic Labeling Studies

Isotopic labeling is a powerful technique for tracing the fate of atoms throughout a chemical reaction. numberanalytics.comias.ac.in By substituting an atom at a specific position in the reactant with one of its heavier isotopes (e.g., replacing ¹H with ²H (deuterium, D), or ¹²C with ¹³C), chemists can follow the label's position in the products, thereby revealing intricate details of the reaction mechanism. researchgate.netwikipedia.org

In the context of the acid-catalyzed dehydration of this compound, which proceeds via a carbocation intermediate, isotopic labeling can be employed to verify the proposed E1 mechanism. jove.combyjus.com For instance, the alcohol could be synthesized with deuterium (B1214612) atoms on the methyl groups of the isobutyl moiety. If the reaction proceeds through the expected tertiary benzylic carbocation, the position of these labels in the resulting alkene products would be predictable.

Consider the following hypothetical labeling experiment:

Labeled ReactantExpected ReactionLabeled Product(s)Mechanistic Insight
This compound-¹⁸OAcid-catalyzed dehydrationUnlabeled alkene(s) and H₂¹⁸OThe ¹⁸O label would be found exclusively in the water molecule eliminated during the reaction, confirming that the C-O bond is broken during the formation of the carbocation.
2-(deuteromethyl)-1-(3-methylphenyl)propan-2-olAcid-catalyzed dehydrationA mixture of alkenes with the deuterium label on either the methyl or methylene (B1212753) group of the double bond.This would provide evidence for or against carbocation rearrangements, such as hydride or methyl shifts, although significant rearrangement is less likely for this stable tertiary benzylic carbocation.

Furthermore, kinetic isotope effect (KIE) studies can provide information about the rate-determining step of the reaction. numberanalytics.com For example, if the C-H bond adjacent to the carbocation is broken in the rate-determining step, replacing that hydrogen with deuterium would result in a slower reaction rate. However, in a typical E1 reaction, the formation of the carbocation is the slow step, and the subsequent deprotonation is fast. jove.com Therefore, a significant primary KIE would not be expected for the dehydration of this compound.

Trapping Experiments

Trapping experiments are designed to intercept and identify reactive intermediates, such as carbocations, that are too transient to be observed directly. csbsju.edu This is achieved by introducing a "trapping agent" into the reaction mixture, which is a species that can react readily with the intermediate to form a stable, characterizable product. researchgate.netresearchgate.net

For the reactions of this compound that proceed through the tertiary benzylic carbocation, a variety of nucleophilic trapping agents could be employed. asymmetricorganocatalysis.com The formation of a stable product with the trapping agent provides strong evidence for the existence of the carbocation intermediate.

The table below illustrates potential trapping experiments:

Trapping AgentExpected Trapped ProductMechanistic Implication
Azide (B81097) ion (N₃⁻)1-azido-2-methyl-1-(3-methylphenyl)propaneThe formation of an azide adduct would confirm the presence of the carbocation intermediate, as the azide ion would act as a nucleophile and attack the positively charged carbon.
A different alcohol (e.g., methanol)1-methoxy-2-methyl-1-(3-methylphenyl)propaneThe formation of an ether product would demonstrate that the carbocation can be trapped by a neutral nucleophile.
A π-rich aromatic compound (e.g., anisole)A Friedel-Crafts-type alkylation productThis would show that the carbocation is sufficiently electrophilic to react with another aromatic ring.

The success of a trapping experiment depends on the relative rates of the trapping reaction and the subsequent steps of the primary reaction pathway (e.g., elimination to form an alkene). The concentration and nucleophilicity of the trapping agent are crucial factors in designing a successful experiment.

Transition State Analysis and Reaction Energetics

The reactivity and mechanism of this compound can be further understood through the lens of transition state theory and the analysis of reaction energetics. wikipedia.org Computational chemistry provides powerful tools to model the potential energy surface of a reaction, allowing for the characterization of transition states and the calculation of activation energies. nih.gov

Transition State Analysis

A transition state is a high-energy, short-lived configuration of atoms that exists at the peak of the energy barrier between reactants and products. solubilityofthings.commasterorganicchemistry.com For reactions involving this compound, such as Sₙ1 or E1 reactions, the transition state for the rate-determining step would involve the breaking of the C-O bond of the protonated alcohol to form the carbocation intermediate. fiveable.melibretexts.org

Computational modeling, often using density functional theory (DFT) or other ab initio methods, can be used to calculate the geometry and energy of this transition state. researchgate.net The structure of the transition state for the formation of the tertiary benzylic carbocation from the protonated alcohol would be expected to have the following characteristics:

An elongated C-O bond.

A developing positive charge on the benzylic carbon.

A planar or near-planar geometry around the benzylic carbon.

The stability of this transition state is a key factor in determining the reaction rate. Factors that stabilize the resulting carbocation, such as the electron-donating effect of the methyl groups and the resonance delocalization with the aromatic ring, will also stabilize the transition state leading to it, thereby lowering the activation energy and increasing the reaction rate. libretexts.orgpressbooks.pub

Reaction Energetics

The energetics of a reaction describe the changes in potential energy as reactants are converted to products. A reaction coordinate diagram for the acid-catalyzed dehydration of this compound would illustrate the relative energies of the reactants, intermediates, transition states, and products.

The key energetic parameters for this reaction are:

Energetic ParameterDescriptionSignificance for this compound
Activation Energy (ΔG‡) The energy difference between the reactants and the highest energy transition state.This determines the overall rate of the reaction. For the E1 dehydration, this corresponds to the formation of the tertiary benzylic carbocation. Due to the stability of this carbocation, the activation energy is expected to be relatively low compared to that of non-benzylic tertiary alcohols.
Enthalpy of Reaction (ΔH) The overall heat change of the reaction.For a dehydration reaction, this is typically endothermic, as bonds are broken.
Energy of Intermediates The relative energy of any carbocation intermediates.The tertiary benzylic carbocation formed from this compound is significantly stabilized by hyperconjugation and resonance, making it a relatively low-energy intermediate.

Computational studies can provide quantitative estimates for these energetic parameters, allowing for a detailed understanding of the reaction mechanism and the factors that control its rate and outcome. nih.gov These theoretical calculations, when combined with experimental data from isotopic labeling and trapping experiments, provide a comprehensive picture of the reactivity of this compound.

Theoretical and Computational Investigations of 2 Methyl 1 3 Methylphenyl Propan 2 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods provide insights into molecular structure, stability, and reactivity.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful and widely used computational method that determines the electronic structure of atoms and molecules. mdpi.com It is often employed to predict a wide range of properties with a good balance of accuracy and computational cost.

Geometric Optimization and Vibrational Analysis

A crucial first step in computational analysis is to find the most stable three-dimensional arrangement of atoms in the molecule, known as geometric optimization. For 2-methyl-1-(3-methylphenyl)propan-2-ol, this would involve calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. This optimized geometry corresponds to the most probable structure of the molecule.

Following optimization, vibrational analysis is performed. This calculation predicts the frequencies of molecular vibrations, which correspond to the absorption peaks in an infrared (IR) and Raman spectrum. nih.govresearchgate.net Each vibrational mode can be visualized to understand the specific atomic motions involved. This analysis also confirms that the optimized structure is a true energy minimum. For a related compound, 2-amino-2-methyl-1,3-propanediol, both Hartee-Fock and DFT methods were used for such analyses. nih.govresearchgate.net

Interactive Data Table: Predicted Vibrational Frequencies (Hypothetical)

Vibrational ModeFunctional GroupPredicted Frequency (cm⁻¹)
O-H StretchAlcohol~3600
C-H Stretch (Aromatic)Phenyl Ring~3100-3000
C-H Stretch (Aliphatic)Methyl, Methylene (B1212753)~2980-2850
C=C StretchAromatic Ring~1600, 1450
C-O StretchAlcohol~1260-1000

Note: This table is hypothetical and illustrates the type of data that would be generated from a DFT vibrational analysis.

Electronic Structure and Molecular Orbital Theory (HOMO-LUMO)

The electronic properties of a molecule are governed by its molecular orbitals. Two of the most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and stability. researchgate.netmdpi.com A smaller gap generally suggests higher reactivity. mdpi.com For this compound, the HOMO would likely be localized on the electron-rich aromatic ring and the oxygen atom, while the LUMO would be distributed over the aromatic ring and the C-O antibonding orbital. The HOMO-LUMO gap helps in understanding the charge transfer that can occur within the molecule. nih.govresearchgate.net

Interactive Data Table: Calculated Orbital Energies (Hypothetical)

ParameterEnergy (eV)Description
HOMO Energy-6.5Energy of the highest occupied molecular orbital
LUMO Energy-0.8Energy of the lowest unoccupied molecular orbital
HOMO-LUMO Gap5.7Indicator of chemical stability and reactivity

Note: This table presents hypothetical values to demonstrate the output of a DFT electronic structure calculation.

Ab Initio Methods for Electronic and Structural Properties

Ab initio methods are quantum chemical calculations that are based on first principles, without the use of experimental data. nih.govresearchgate.net Methods like Hartree-Fock (HF) and more advanced techniques such as Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory provide highly accurate descriptions of electronic and structural properties. These methods would be used to obtain a more precise understanding of the molecule's geometry, vibrational frequencies, and electronic energies, often serving as a benchmark for DFT results. For instance, in the study of 2-amino-2-methyl-1,3-propanediol, both Hartree-Fock and DFT methods were utilized to calculate structural and spectroscopic data. nih.govresearchgate.net

Molecular Dynamics and Conformational Analysis

While quantum chemical calculations provide information about a single, static molecule, molecular dynamics (MD) simulations are used to study the movement of atoms and molecules over time.

Intramolecular Interactions and Stabilization

Steric Hindrance: The bulky tert-butyl group [(CH₃)₂C(OH)] and the methyl group on the phenyl ring would create significant steric strain, influencing the preferred three-dimensional arrangement of the molecule. Computational models could quantify this strain energy.

Dipole-Dipole Interactions: The presence of the hydroxyl (-OH) group introduces a permanent dipole moment in the molecule. Theoretical calculations could map the electrostatic potential surface, highlighting regions of positive and negative charge and predicting the orientation and strength of intramolecular dipole-dipole interactions.

Intramolecular Hydrogen Bonding: While less likely to be a dominant stabilizing force in an isolated molecule due to conformational constraints, the possibility of a weak hydrogen bond between the hydroxyl hydrogen and the π-electron system of the phenyl ring could be investigated computationally.

Without specific computational studies, a quantitative analysis of these interactions and their contribution to the stabilization of this compound remains speculative.

Prediction of Thermochemical Parameters

Thermochemical parameters provide crucial information about the stability and reactivity of a compound. Computational methods can predict these values with a reasonable degree of accuracy.

Enthalpy, Entropy, and Gibbs Free Energy Calculations

The standard enthalpy of formation (ΔH°f), standard entropy (S°), and Gibbs free energy of formation (ΔG°f) are fundamental thermodynamic properties. Theoretical calculations for this compound would typically involve:

Geometry Optimization: Finding the lowest energy conformation of the molecule.

Frequency Calculations: Determining the vibrational frequencies, which are then used to calculate the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy.

Single-Point Energy Calculations: Using a high-level theoretical method and a large basis set to obtain a more accurate electronic energy.

These calculations would yield the theoretical values for the thermochemical parameters. However, no such published data currently exists for this specific compound.

Table 1: Illustrative (Hypothetical) Thermochemical Data for this compound

Parameter Hypothetical Predicted Value Units
Standard Enthalpy of Formation (Gas Phase) Data Not Available kJ/mol
Standard Molar Entropy (Gas Phase) Data Not Available J/(mol·K)
Standard Gibbs Free Energy of Formation (Gas Phase) Data Not Available kJ/mol
Note:

Ionization Energy and Electron Affinity Predictions

Ionization energy (IE) is the energy required to remove an electron from a molecule, while electron affinity (EA) is the energy released when an electron is added. These properties are critical for understanding a molecule's redox behavior and its reactivity in electron transfer processes.

Computational methods can predict both the adiabatic and vertical ionization energies and electron affinities. Adiabatic values correspond to the energy difference between the optimized geometries of the neutral and ionized species, while vertical values are calculated at the geometry of the neutral species.

As with other thermochemical parameters, there are no specific computational studies reporting the predicted ionization energy or electron affinity for this compound.

Table 2: Illustrative (Hypothetical) Predicted Electronic Properties for this compound

Property Hypothetical Predicted Value Units
Adiabatic Ionization Energy Data Not Available eV
Vertical Ionization Energy Data Not Available eV
Adiabatic Electron Affinity Data Not Available eV
Vertical Electron Affinity Data Not Available eV
Note:

Advanced Structural Characterization and Spectroscopic Analysis

X-ray Crystallography for Solid-State Structures

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, a detailed model of the molecular and crystal structure can be generated. nih.gov Although specific crystallographic data for 2-methyl-1-(3-methylphenyl)propan-2-ol is not widely available in public databases, the expected structural features can be inferred from analyses of analogous compounds.

The solid-state structure of this compound would be significantly influenced by intermolecular forces that dictate the crystal packing. The primary interactions expected are hydrogen bonds and van der Waals forces, including potential C-H···π interactions.

Hydrogen Bonding: The hydroxyl (-OH) group is a key functional group capable of acting as both a hydrogen bond donor and acceptor. It is anticipated that strong O-H···O hydrogen bonds would form between adjacent molecules, creating chains or more complex networks that form the primary structural motif of the crystal lattice.

Van der Waals Forces: Dispersion forces among the alkyl and aromatic portions of the molecules would further contribute to the cohesion of the crystal structure.

Studies on structurally similar hindered alcohols and aromatic compounds have shown that these types of interactions are fundamental to their supramolecular assembly in the solid state. nih.govbohrium.com

Table 1: Predicted Crystallographic Parameters for this compound
ParameterPredicted Value/System
Chemical FormulaC₁₂H₁₈O
Molecular Weight178.27 g/mol
Crystal SystemMonoclinic or Orthorhombic (Common for such organic molecules)
Space GroupCentrosymmetric (e.g., P2₁/c) or non-centrosymmetric
Key Intermolecular InteractionsO-H···O Hydrogen Bonds, C-H···π Interactions

The molecule this compound is achiral as it does not possess a stereocenter (a carbon atom attached to four different substituent groups). The quaternary carbon is bonded to two identical methyl groups. Therefore, the molecule does not exist as enantiomers, and the elucidation of an absolute configuration is not applicable.

Advanced Vibrational Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum displays absorption bands characteristic of specific functional groups. For this compound, the key vibrations are associated with its hydroxyl, alkyl, and aromatic components. The spectrum is expected to show a broad O-H stretching band due to hydrogen bonding. docbrown.info

Table 2: Predicted FT-IR Spectral Data for this compound
Wavenumber (cm⁻¹)IntensityVibrational Assignment
3600-3200Strong, BroadO-H stretch (intermolecular hydrogen-bonded)
3100-3000MediumAromatic C-H stretch
2990-2850StrongAliphatic C-H stretch (from methyl and methylene (B1212753) groups)
1610, 1590, 1490Medium-WeakAromatic C=C ring stretching
1470-1450MediumC-H asymmetric bending (CH₃)
1380-1370MediumC-H symmetric bending (gem-dimethyl)
1200-1150StrongC-O stretch (tertiary alcohol)
800-750StrongC-H out-of-plane bending (meta-disubstituted aromatic ring)

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of laser light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be dominated by signals from the aromatic ring and the carbon skeleton.

Table 3: Predicted FT-Raman Spectral Data for this compound
Wavenumber (cm⁻¹)IntensityVibrational Assignment
3100-3000StrongAromatic C-H stretch
2990-2850StrongAliphatic C-H stretch
1610StrongAromatic C=C ring stretching
1005Very StrongAromatic ring breathing (trigonal)
800-750MediumAromatic C-H bending
750-700MediumSkeletal C-C bending/stretching modes

High-Resolution Mass Spectrometry for Reaction Monitoring and Product Profiling

High-resolution mass spectrometry (HRMS) is an essential tool for determining the elemental composition of a molecule and its fragments by measuring mass-to-charge ratios (m/z) with very high accuracy. docbrown.info This technique is invaluable for confirming the identity of a synthesized product and for monitoring the progress of a reaction by identifying reactants, intermediates, and byproducts.

Under electron ionization (EI), the this compound molecule would first form a molecular ion ([M]•+), which may be unstable. This ion would then undergo fragmentation, yielding a characteristic pattern. Key fragmentation pathways would likely involve the loss of small, stable neutral molecules or radicals.

Table 4: Predicted High-Resolution Mass Spectrometry Fragmentation Data for this compound (C₁₂H₁₈O)
Predicted m/zFragment Ion FormulaInterpretation
178.1358[C₁₂H₁₈O]•+Molecular Ion (M•+)
163.1123[C₁₁H₁₅O]+Loss of a methyl radical (•CH₃) from the gem-dimethyl group; [M-15]+
160.1252[C₁₂H₁₆]•+Loss of water (H₂O); [M-18]+
119.0861[C₉H₁₁]+Alpha cleavage, loss of (CH₃)₂COH radical
105.0699[C₈H₉]+Benzylic/Tropylium ion, from cleavage and rearrangement
59.0497[C₃H₇O]+Alpha cleavage, formation of protonated acetone from the tertiary alcohol moiety

The precise mass measurements afforded by HRMS allow for the unambiguous determination of the elemental formula for each ion, which is critical for distinguishing between compounds with the same nominal mass. In a reaction monitoring context, the disappearance of reactant ions and the appearance of the product ion at m/z 178.1358 would provide clear evidence of reaction progress and completion.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Assignment (beyond basic identification)

Nuclear Magnetic Resonance (NMR) spectroscopy transcends its foundational role in molecular structure confirmation to become a powerful tool for the detailed three-dimensional structural elucidation of molecules like this compound. Advanced NMR techniques enable the probing of through-space nuclear interactions and the dynamics of conformational exchange, providing critical insights into the preferred spatial arrangements and stereochemical attributes of the molecule.

The structural flexibility of this compound, particularly the free rotation around the C1-C(Ar) and C1-C2 bonds, gives rise to a multitude of possible conformations in solution. The relative energies of these conformers are influenced by steric and electronic effects. Advanced NMR methods, such as Nuclear Overhauser Effect (NOE) spectroscopy and the analysis of coupling constants, are instrumental in discerning the predominant conformations.

Nuclear Overhauser Effect (NOE) Spectroscopy

NOE spectroscopy detects the transfer of nuclear spin polarization from one nucleus to another through space, an effect that is highly dependent on the internuclear distance (proportional to 1/r^6, where r is the distance between the nuclei). This technique is invaluable for determining the proximity of protons in a molecule, thereby revealing its three-dimensional structure and preferred conformation.

For this compound, NOE experiments can elucidate the spatial relationship between the protons on the benzylic carbon (C1), the protons of the gem-dimethyl groups on C2, and the aromatic protons of the 3-methylphenyl ring. For instance, irradiation of the methylene protons at C1 would be expected to show NOE enhancements to the ortho-protons of the aromatic ring and the methyl protons at C2, confirming their spatial proximity. The relative intensities of these NOE signals can provide quantitative information about the average internuclear distances, allowing for the construction of a model for the dominant solution-state conformation.

A hypothetical set of NOE correlations for this compound is presented in the table below, illustrating the expected through-space interactions that would be observed in a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.

Irradiated ProtonsObserved NOE ProtonsInferred Proximity
H1 (CH₂)H2' (Aromatic), H6' (Aromatic)Proximity of the benzylic methylene group to the ortho positions of the phenyl ring.
H1 (CH₂)H-C(CH₃)₂ (gem-dimethyl)Spatial closeness between the benzylic methylene protons and the gem-dimethyl groups.
Ar-CH₃H2' (Aromatic), H4' (Aromatic)Proximity of the aromatic methyl group to the adjacent aromatic protons.

Analysis of Vicinal Coupling Constants and Karplus Relationship

The magnitude of the three-bond coupling constant (³J) between two protons is dependent on the dihedral angle between them, a relationship described by the Karplus equation. While this compound lacks a chain of non-equivalent CH-CH protons for a straightforward Karplus analysis of the propanol (B110389) backbone (due to the quaternary C2), the principle remains crucial for conformational analysis in similar structures. In derivatives or related molecules with appropriate proton arrangements, analysis of ³J values can provide detailed information about the torsional angles and, consequently, the preferred staggered or eclipsed conformations around single bonds.

Variable Temperature (VT) NMR Studies

Variable Temperature (VT) NMR spectroscopy is a powerful technique for studying the dynamics of conformational exchange. By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At high temperatures, if the rate of conformational interconversion is fast on the NMR timescale, the observed spectrum is an average of the spectra of the individual conformers. As the temperature is lowered, the rate of interconversion slows down. If the exchange rate becomes slow enough, separate signals for each conformer may be observed.

For this compound, VT-NMR could be used to study the rotational barriers around the C1-C(Ar) and C1-C2 bonds. For example, hindered rotation at low temperatures might lead to the broadening or splitting of the signals for the gem-dimethyl groups or the aromatic protons, providing quantitative data on the energy barriers of these conformational processes.

A summary of hypothetical ¹H and ¹³C NMR chemical shifts for this compound is provided below. While this data is foundational, the advanced techniques discussed above would be necessary to translate this into a three-dimensional model of the molecule's stereochemistry and conformation.

Hypothetical ¹H NMR Data for this compound

ProtonChemical Shift (ppm)MultiplicityIntegration
-OH~1.5Singlet1H
C(CH₃)₂~1.2Singlet6H
Ar-CH₃~2.3Singlet3H
CH₂~2.7Singlet2H
Aromatic H~7.0-7.2Multiplet4H

Hypothetical ¹³C NMR Data for this compound

CarbonChemical Shift (ppm)
C(CH₃)₂~29
Ar-CH₃~21
CH₂~48
C-OH~73
Aromatic C~125-138

Design, Synthesis, and Chemical Exploration of Derivatives and Analogues

Modification of the Phenyl Moiety

The aromatic phenyl ring is a primary site for structural diversification. Introducing various substituents or altering their position can significantly influence the electronic and steric properties of the molecule.

Introduction of Substituents (e.g., halogenation, alkylation)

The phenyl ring of 2-methyl-1-(3-methylphenyl)propan-2-ol can be functionalized through electrophilic aromatic substitution reactions. The existing methyl group is a weak activating group and an ortho, para-director. masterorganicchemistry.comchemistrysteps.com Consequently, incoming electrophiles will preferentially add to the positions ortho and para to the methyl group (positions 2, 4, and 6).

Alkylation: Friedel-Crafts alkylation can introduce additional alkyl groups onto the phenyl ring. libretexts.org For instance, reacting the parent alcohol with an alkyl halide like tert-butyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃) would yield a mixture of di- and tri-alkylated products. google.comresearchgate.net The reaction conditions can be tuned to favor specific isomers, although polyalkylation is a common challenge due to the activating nature of alkyl groups. libretexts.org

Halogenation: Direct halogenation of the aromatic ring can be achieved using standard methods. For example, bromination can be carried out using bromine (Br₂) with a Lewis acid catalyst. This would result in the substitution of hydrogen atoms on the ring with bromine, primarily at the ortho and para positions relative to the methyl group. Similarly, chlorination can be performed with chlorine (Cl₂) and a suitable catalyst.

It is also possible to achieve halogenation at the benzylic position of the propanol (B110389) chain under different conditions, such as using N-halosuccinimides (NCS or NBS). mdpi.com This reaction often proceeds via dehydration of the tertiary alcohol to an alkene intermediate, followed by halohydrin formation. mdpi.com

Reaction TypeReagentsPotential Products
Friedel-Crafts Alkylationt-BuCl, AlCl₃1-(4-tert-butyl-3-methylphenyl)-2-methylpropan-2-ol
BrominationBr₂, FeBr₃1-(4-bromo-3-methylphenyl)-2-methylpropan-2-ol
ChlorinationCl₂, AlCl₃1-(4-chloro-3-methylphenyl)-2-methylpropan-2-ol

Positional Isomerism and its Impact on Reactivity

The position of the methyl group on the phenyl ring significantly affects the molecule's properties and reactivity. The target compound, with its methyl group at the meta position (position 3), can be compared with its ortho (position 2) and para (position 4) isomers.

The electronic effects of the methyl group (weakly electron-donating) and the steric hindrance it imposes differ between the isomers. In the ortho-isomer, 2-methyl-1-(2-methylphenyl)propan-2-ol, the proximity of the methyl group to the propanol side chain introduces significant steric bulk. nih.gov This can hinder reactions involving the hydroxyl group or the benzylic carbon. In contrast, the meta- and para-isomers experience less steric interference from the methyl group. nih.gov

This difference in steric hindrance impacts reactivity. For example, in electrophilic substitution reactions on the phenyl ring, the ortho-isomer's directing effects would be sterically influenced by both the existing methyl group and the bulky side chain. Dehydration of the tertiary alcohol, which proceeds via a carbocation intermediate, might also be affected by the electronic stabilization provided by the methyl group, which is most effective from the ortho and para positions. libretexts.orgmasterorganicchemistry.com

Isomer NameCAS NumberKey Structural FeatureExpected Impact on Reactivity
2-methyl-1-(2-methylphenyl)propan-2-ol7572-79-4Methyl group is ortho to the side chain. nih.govIncreased steric hindrance around the reaction center; potential for altered electronic effects on benzylic carbocation stability.
This compound1754-70-7Methyl group is meta to the side chain.Moderate steric profile; standard electronic effects for a meta-substituent.
2-methyl-1-(4-methylphenyl)propan-2-ol5208-36-6Methyl group is para to the side chain.Minimal steric hindrance from the methyl group; maximal electronic stabilization of a benzylic carbocation via resonance.

Alterations of the Propanol Backbone

Modifying the three-carbon chain of the propanol backbone provides another avenue for creating structural analogues with distinct properties.

Chain Length and Branching Variations

Chain Elongation: Synthesizing an analogue like 2-methyl-1-(3-methylphenyl)butan-2-ol, which extends the chain by one methylene (B1212753) unit, would involve using a different starting ketone in a Grignard reaction. For example, reacting 1-(3-methylphenyl)propan-1-one with methylmagnesium bromide. This modification would slightly increase the molecule's size and lipophilicity.

Branching Variation: An isomer such as 3-methyl-2-(3-methylphenyl)butan-2-ol could be synthesized from 3-methylbutan-2-one and a 3-methylphenyl Grignard reagent. chemicalbook.comwikipedia.org This structural change shifts the branching pattern, which can significantly alter how the molecule interacts with other chemical species by changing the accessibility of the hydroxyl group.

Analogue NameStructural ChangePotential Synthetic Precursors
2-methyl-1-(3-methylphenyl)butan-2-olPropanol to Butanol (Chain extension)1-(3-methylphenyl)propan-1-one + MeMgBr
3-methyl-2-(3-methylphenyl)butan-2-olAltered branching pattern3-methylbutan-2-one + 3-MePhMgBr
2-methyl-3-(3-methylphenyl)propan-2-olPhenyl group on C3 instead of C11-(3-methylphenyl)acetone + MeMgBr

Heteroatom Inclusion within the Chain

Replacing a carbon atom in the propanol backbone with a heteroatom, such as oxygen, introduces an ether linkage, which can drastically change the compound's polarity and hydrogen bonding capabilities. An analogue like 1-(3-methylbenzyloxy)-2-methylpropan-2-ol could be prepared via a Williamson ether synthesis. masterorganicchemistry.com This would typically involve reacting the sodium salt of 2-methylpropane-1,2-diol (B142230) with 3-methylbenzyl chloride. The resulting ether-alcohol would have different solubility properties and conformational flexibility compared to the parent all-carbon backbone structure. beilstein-journals.org

Derivatization at the Hydroxyl Group

The tertiary hydroxyl group is a key functional handle for derivatization, although its reactivity is tempered by significant steric hindrance. Common reactions include esterification and etherification.

Esterification: The conversion of tertiary alcohols to esters is often challenging due to the competing E1 elimination reaction that forms an alkene. stackexchange.com However, selective esterification can be achieved using highly reactive acylating agents or specific catalysts. For example, reaction with an acid anhydride (B1165640) (like acetic anhydride) in the presence of a catalyst such as indium(III) chloride can produce the corresponding tertiary ester with high conversion and selectivity. google.com Another approach involves using acetyl chloride, which can react with alcohols to form esters, sometimes even without a catalyst under solvent-free conditions. iiste.org

Etherification: Formation of an ether at the tertiary alcohol position can be accomplished through methods like the Williamson ether synthesis, though it is not ideal for tertiary substrates due to elimination. libretexts.org A more suitable approach for synthesizing an unsymmetrical ether like 2-methoxy-2-methyl-1-(3-methylphenyl)propane would be to react the sodium alkoxide of the parent alcohol with a less hindered alkyl halide, such as methyl iodide. masterorganicchemistry.com

Derivative TypeReactionReagentsPotential Product
Acetate EsterEsterificationAcetic Anhydride, InCl₃2-methyl-1-(3-methylphenyl)propan-2-yl acetate
Benzoate EsterEsterificationBenzoyl Chloride, Pyridine2-methyl-1-(3-methylphenyl)propan-2-yl benzoate
Methyl EtherEtherification1. NaH, 2. CH₃I2-methoxy-2-methyl-1-(3-methylphenyl)propane

Etherification and Esterification

The conversion of the hydroxyl group into ethers and esters represents fundamental pathways for creating derivatives with modified physicochemical properties.

Etherification: The synthesis of ethers from this compound is principally governed by the Williamson ether synthesis. openstax.orgmasterorganicchemistry.comlibretexts.org This method involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then reacts with an alkyl halide in a nucleophilic substitution reaction (SN2). masterorganicchemistry.comyoutube.com However, the tertiary nature of the alcohol in this compound presents significant challenges. The alkoxide formed is sterically bulky, and if it reacts with a secondary or tertiary alkyl halide, the competing E2 elimination reaction often predominates, leading to the formation of alkenes instead of the desired ether. openstax.orglibretexts.org To favor ether formation, the reaction must be paired with a less sterically hindered primary alkyl halide, such as iodomethane (B122720) or ethyl bromide. openstax.orgmasterorganicchemistry.com

Alternative industrial methods for ether synthesis, such as the acid-catalyzed dehydration of alcohols, are generally unsuitable for producing unsymmetrical ethers and are limited to primary alcohols, as secondary and tertiary alcohols readily dehydrate to form alkenes under acidic conditions. openstax.orglibretexts.org

Esterification: Esters are commonly synthesized by reacting an alcohol with a carboxylic acid, a process known as Fischer esterification, which is typically catalyzed by a strong acid like sulfuric acid. researchgate.netthermofisher.com This reaction is an equilibrium process where the alcohol's hydroxyl group acts as a nucleophile attacking the carbonyl carbon of the carboxylic acid. thermofisher.com For tertiary alcohols like this compound, Fischer esterification can be slow due to the steric hindrance around the hydroxyl group, which impedes the nucleophilic attack. chemicalbook.com To drive the reaction toward the ester product, an excess of the less expensive reactant (either the alcohol or the carboxylic acid) can be used, or water can be removed as it is formed. thermofisher.com Alternatively, more reactive acylating agents like acid chlorides or anhydrides can be used to achieve higher yields under milder conditions. ncert.nic.in The enzymatic esterification of structurally similar terpenoid alcohols has also been demonstrated, offering a highly selective and environmentally friendly approach. medcraveonline.commedcraveonline.com

Reaction TypeReagentsTypical Catalyst/ConditionsPrimary ProductKey Considerations
Etherification (Williamson)1) Strong Base (e.g., NaH) 2) Primary Alkyl Halide (e.g., CH₃I)Polar aprotic solvent (e.g., THF)2-methoxy-2-methyl-1-(3-methylphenyl)propaneReaction is subject to competing E2 elimination; requires a primary alkyl halide. openstax.orgmasterorganicchemistry.com
Esterification (Fischer)Carboxylic Acid (e.g., Acetic Acid)Strong Acid (e.g., H₂SO₄), Reflux2-methyl-1-(3-methylphenyl)propan-2-yl acetateEquilibrium reaction; can be slow due to steric hindrance. researchgate.netthermofisher.com
Esterification (Acylation)Acid Chloride (e.g., Acetyl Chloride)Base (e.g., Pyridine)2-methyl-1-(3-methylphenyl)propan-2-yl acetateMore reactive than Fischer esterification; proceeds under milder conditions. ncert.nic.in

Conversion to other Functional Groups (e.g., amines, halides)

The hydroxyl group serves as a gateway for introducing other key functional groups, such as halides and amines, significantly broadening the range of accessible derivatives.

Conversion to Halides: The transformation of tertiary alcohols into alkyl halides is readily accomplished using hydrogen halides (HCl, HBr, HI). libretexts.orgmasterorganicchemistry.com The reaction proceeds via an SN1 mechanism. masterorganicchemistry.comyoutube.com The first step involves the protonation of the hydroxyl group by the acid, converting it into a good leaving group (water). masterorganicchemistry.com Subsequently, the water molecule departs, generating a relatively stable tertiary carbocation. This intermediate is then rapidly attacked by the halide ion (e.g., Br⁻) to form the final alkyl halide product. youtube.com Due to the stability of the tertiary carbocation intermediate, this reaction is typically faster for tertiary alcohols compared to primary or secondary ones. libretexts.org Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃), which are often used for primary and secondary alcohols to avoid carbocation rearrangements, can also be used, but direct reaction with HX is often sufficient and straightforward for tertiary alcohols. libretexts.org

Conversion to Amines: Synthesizing amines from this compound is a multi-step process. A prominent method for converting tertiary alcohols to amines is the Ritter reaction. google.com In this reaction, the alcohol is treated with a nitrile (e.g., acetonitrile) in the presence of a strong acid. The alcohol first forms a stable tertiary carbocation, which is then attacked by the nitrogen atom of the nitrile. The resulting nitrilium ion intermediate is subsequently hydrolyzed to yield an N-alkyl amide. This amide can then be hydrolyzed under acidic or basic conditions to furnish the primary amine. google.com A patented method describes the synthesis of 2-methyl-1-substituted phenyl-2-propanamine compounds from the corresponding alcohols via the Ritter reaction, highlighting its utility for this class of molecules. google.com

Target Functional GroupSynthetic MethodReagentsIntermediateFinal Product
Alkyl Halide (Bromide)SN1 SubstitutionHBrTertiary Carbocation1-(1-bromo-2-methylpropan-2-yl)-3-methylbenzene
Primary AmineRitter Reaction & Hydrolysis1) Acetonitrile, H₂SO₄ 2) H₂O, H⁺ or OH⁻N-(2-methyl-1-(3-methylphenyl)propan-2-yl)acetamide2-methyl-1-(3-methylphenyl)propan-2-amine

Structure-Reactivity Relationships in this compound Derivatives

The chemical behavior of this compound and its derivatives is profoundly influenced by its molecular structure, particularly the interplay of steric and electronic factors.

Steric Effects: The most significant structural feature governing reactivity is the tertiary carbinol center, which is sterically congested by two methyl groups and the 3-methylbenzyl group. This steric hindrance is a critical factor in dictating the preferred reaction mechanisms.

Substitution Reactions: The crowded nature of the tertiary carbon atom makes it inaccessible to backside attack, thus strongly disfavoring SN2 reactions. masterorganicchemistry.com Consequently, nucleophilic substitution reactions at this center proceed almost exclusively through an SN1 pathway, which involves the formation of a planar, sterically less-hindered tertiary carbocation intermediate. masterorganicchemistry.com This is evident in the conversion of the alcohol to alkyl halides using HX. libretexts.org

Etherification and Esterification: Steric hindrance also reduces the rates of reactions where the alcohol acts as a nucleophile, such as in Fischer esterification. chemicalbook.com The bulky groups surrounding the hydroxyl oxygen impede its approach to the electrophilic carbonyl carbon of the carboxylic acid.

Electronic Effects: The electronic properties of the 3-methylphenyl group also modulate the reactivity of the molecule.

Carbocation Stability: The formation of a tertiary carbocation is the rate-determining step in SN1 reactions. This carbocation is stabilized by the inductive electron-donating effect of the three alkyl groups attached to the positive carbon. While the phenyl ring is not directly attached to the carbocation center, the electronic nature of substituents on the ring can exert a minor influence on the stability of this key intermediate.

Influence of Phenyl Substituents: In related derivatives, the nature of the substituent on the phenyl ring can significantly impact reaction rates and pathways. A patent for the synthesis of related amine compounds notes that the phenyl ring can bear a variety of substituents, including electron-donating groups (e.g., methyl, methoxy) and electron-withdrawing groups (e.g., nitro, halo). google.com Electron-donating groups would be expected to slightly stabilize any positive charge that develops in a transition state, potentially accelerating reactions like the Ritter reaction. Conversely, electron-withdrawing groups would destabilize such intermediates, slowing the reaction rate.

Structural FeatureEffectImpact on ReactivityExample Reaction
Tertiary Alcohol CenterHigh Steric HindranceDisfavors SN2 reactions; Favors SN1/E1 mechanisms via a stable tertiary carbocation.Conversion to alkyl halide with HBr. libretexts.org
3-Methylphenyl GroupWeak Electron-Donating (Inductive/Hyperconjugation)Subtle stabilization of nearby positive charge in transition states or intermediates.Formation of carbocation in Ritter Reaction. google.com
Substituents on Phenyl Ring (Analogues)Electron-Donating or WithdrawingModulates the stability of carbocationic intermediates, affecting reaction rates. google.comSynthesis of substituted 2-phenyl-2-propanamine derivatives. google.com

Applications in Advanced Chemical Synthesis and Functional Materials

Role in Catalytic Processes (beyond its own synthesis)

No literature was identified that describes 2-methyl-1-(3-methylphenyl)propan-2-ol acting as a catalyst, a ligand for a metal catalyst, or otherwise participating in catalytic cycles for reactions other than its own formation.

Chemo-Enzymatic Transformations

There are no published studies on the chemo-enzymatic transformation of this compound for non-clinical purposes. While chemo-enzymatic methods are widely applied to various alcohols, the specific application to this substrate has not been documented.

Insights into Molecular Interactions with Biological Systems (excluding human clinical applications)

No data is available regarding the antimicrobial activity of this compound, nor are there any mechanistic studies investigating its potential interactions with microbial systems.

Based on a comprehensive search of available scientific literature and chemical databases, there is no specific information available for the chemical compound This compound . Consequently, data regarding its applications in advanced chemical synthesis, functional materials, or the molecular basis of its enzyme-substrate interactions could not be retrieved.

The search results consistently referenced structurally similar but distinct compounds, indicating that "this compound" is likely not a widely studied or documented substance. Therefore, the requested article with the specified detailed outline cannot be generated.

Emerging Research Directions and Future Perspectives

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of tertiary alcohols like 2-methyl-1-(3-methylphenyl)propan-2-ol often relies on Grignard reactions, which involve the addition of an organomagnesium halide to a ketone. While effective, these reactions can present safety and sustainability challenges. aiche.org Current research is focused on developing greener, safer, and more efficient synthetic methodologies.

Key Research Thrusts:

Visible-Light-Mediated Synthesis: An emerging green chemistry approach involves the use of visible light to mediate the synthesis of sterically hindered tertiary alcohols in aqueous media. rsc.org This method utilizes carbonyl compounds and arylamines as electron acceptors and donors, respectively, offering an environmentally friendly alternative to traditional organometallic routes. rsc.org

Catalytic Asymmetric Synthesis: Significant progress has been made in the catalytic enantioselective synthesis of tertiary alcohols. chinesechemsoc.orgresearchgate.net Methods such as the desymmetric reduction of malonic esters using dinuclear zinc catalysts provide a pathway to enantioenriched tertiary alcohols from readily available starting materials. nih.gov This approach could be adapted to produce chiral versions of this compound.

Sustainable Reagents: Research is exploring the use of alcohols themselves as sustainable alkylating agents in various organic transformations. nih.gov This concept, applied to the synthesis of complex molecules, could inspire novel routes where simpler alcohols are used to construct the carbon skeleton of more complex ones.

Titanocene-Catalyzed Synthesis: An efficient one-pot catalytic method using Cp2TiCl2 has been developed for synthesizing tertiary alcohols from aryl olefins, ketones, and AlCl3. mdpi.com This method provides a general route to aryl-substituted tertiary alcohols and could be a viable alternative for the production of this compound. mdpi.com

Synthetic RouteKey FeaturesPotential Advantages for this compound Synthesis
Traditional Grignard ReactionReaction of 3-methylbenzylmagnesium halide with acetone.Well-established, high-yielding.
Visible-Light-Mediated SynthesisUses light energy, often in aqueous media. rsc.orgEnvironmentally benign, mild conditions, avoids pyrophoric reagents. rsc.org
Desymmetric ReductionEnantioselective reduction of a prochiral malonic ester. nih.govAccess to enantiomerically pure forms, high structural diversity. nih.gov
Cp2TiCl2-Catalyzed ReactionOne-pot synthesis from an aryl olefin, ketone, and AlCl3. mdpi.comHigh efficiency, good yields for aryl-substituted tertiary alcohols. mdpi.com

Exploration of New Reactivity Modes and Catalytic Cycles

Beyond its synthesis, future research will likely focus on uncovering new chemical transformations of this compound. Understanding its reactivity is key to unlocking its potential as a chemical intermediate.

Areas of Exploration:

Catalytic Oxidation: The benzylic hydroxyl group is a prime target for oxidation. Research into catalytic systems, such as those using nickel peroxide nanoparticles (NPNPs) in water, demonstrates the conversion of benzylic alcohols to corresponding acids through an aldehyde intermediate. mdpi.com A proposed catalytic cycle involves the in-situ regeneration of the active catalyst, allowing the reaction to proceed until the substrate is fully consumed. mdpi.com

Etherification Reactions: Green and efficient methods for the homo- and cross-etherification of benzyl (B1604629) alcohols are being developed using iron(II/III) chloride catalysts in recyclable solvents like propylene (B89431) carbonate. acs.org Such protocols could be applied to convert this compound into novel ether compounds for materials applications.

Conversion to Halohydrins: Tertiary benzyl alcohols can be directly transformed into vicinal halohydrins (chlorohydrins and bromohydrins) using N-halosuccinimides in aqueous media. mdpi.com This reaction offers a direct route to functionalized derivatives that can serve as precursors for further synthesis.

Palladium/Norbornene Cooperative Catalysis: This powerful strategy, also known as the Catellani reaction, is used for the synthesis of highly substituted arenes. researchgate.net Kinetic resolution of tertiary benzyl alcohols has been achieved using this method, suggesting a potential route to both resolve and functionalize racemic mixtures of this compound. researchgate.net

Advanced Computational Modeling for Property Prediction and Reaction Design

Computational chemistry is becoming an indispensable tool for accelerating chemical research. For a compound like this compound, in silico methods can predict properties and guide experimental work, saving time and resources.

Computational Approaches:

Density Functional Theory (DFT): DFT calculations are powerful for investigating reaction mechanisms and selectivity. rsc.org For instance, DFT has been used to understand the Cu(I)-catalyzed synthesis of chiral tertiary alcohols, elucidating the roles of steric effects and non-covalent interactions in determining enantioselectivity. rsc.org Similar studies could be used to design optimal catalysts and conditions for the synthesis of this compound. DFT can also be used to study catalytic cycles, such as the aerobic oxidation of benzyl alcohol on gold-palladium clusters, to understand the role of each component in the catalyst. mdpi.com

Quantitative Structure-Property Relationship (QSPR): QSPR models establish mathematical relationships between the chemical structure of a compound and its physical or chemical properties. researchgate.net These models could be developed to predict properties like boiling point, solubility, or reactivity for this compound and its derivatives, facilitating the design of molecules for specific material applications.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow manufacturing offers significant advantages in terms of safety, efficiency, and scalability, particularly for energetic reactions like Grignard synthesis. aiche.org

Future Manufacturing Technologies:

Continuous Flow Synthesis: The synthesis of Grignard reagents and their subsequent reactions can be performed in continuous flow reactors. chemicalindustryjournal.co.ukacs.org This approach mitigates safety concerns associated with the pyrophoric nature of magnesium and the exothermicity of the reaction. aiche.orgvapourtec.com Implementing a flow process for this compound could enable safer, more controlled, and scalable production. acs.org Modular flow platforms coupled with Process Analytical Technology (PAT) allow for real-time monitoring and control, leading to higher conversions and productivity. aiche.org

Automated Synthesis Platforms: Automated synthesizers can perform a wide range of chemical reactions, including amide formation, Suzuki couplings, and protection/deprotection steps. sigmaaldrich.com Such platforms could be employed to rapidly synthesize a library of derivatives based on the this compound scaffold, accelerating the discovery of new materials with desired properties.

TechnologyApplication to this compoundKey Advantages
Flow ChemistryContinuous synthesis via Grignard or other routes.Enhanced safety, improved heat transfer, precise control, scalability, higher yields. aiche.orgacs.orgvapourtec.com
Automated SynthesisRapid generation of a library of derivatives.Increased speed and efficiency, reduced human error, acceleration of research. sigmaaldrich.com
Computational Modeling (DFT/QSPR)Prediction of properties and reaction outcomes.Guides experimental design, reduces trial-and-error, provides mechanistic insights. rsc.orgmdpi.com

Applications in Next-Generation Materials Science and Engineering

The unique structure of this compound—a sterically hindered tertiary alcohol with an aromatic ring—makes it an interesting candidate for incorporation into advanced materials, excluding human-related products.

Potential Material Applications:

Polymer Science: Alcohols are fundamental in polymer science, serving as monomers, initiators, and modifiers. numberanalytics.com The bulky nature of this compound could be exploited to modify the properties of polymers. For example, its incorporation into polyesters or polyurethanes could enhance thermal stability, alter the glass transition temperature, or control crystallinity. dcc.com.tw The branched structure is known to inhibit crystallization, which could be beneficial in creating amorphous polymers for coatings and adhesives. dcc.com.tw

Photodegradable Materials: The benzyl alcohol moiety is a key component in photolabile groups, such as the o-nitrobenzyl group, which are used extensively in materials science. umass.edu Derivatives of this compound could be designed to act as photocleavable linkers in creating photodegradable networks or for patterning thin films.

Coatings and Resins: Low molecular weight glycols are used in polymer and coating applications. nih.gov As a diol, 2-methyl-1,3-propanediol (B1210203) (a related structure) is used in unsaturated polyester (B1180765) resins, alkyd resins, and polyurethanes, where its branched structure provides an excellent balance of tensile strength and flexibility. dcc.com.tw Similarly, this compound could be used as a modifier in resins to impart specific properties like improved weatherability or chemical resistance.

Q & A

Q. What spectroscopic methods are recommended for structural characterization of 2-methyl-1-(3-methylphenyl)propan-2-ol?

  • Methodological Answer : Employ a combination of 1H and 13C NMR to identify proton environments and carbon frameworks. IR spectroscopy can confirm hydroxyl and aromatic C-H stretches. For unambiguous confirmation, single-crystal X-ray diffraction provides precise bond lengths and angles, as demonstrated in structural studies of similar tert-alcohol derivatives . Mass spectrometry (MS) aids in verifying molecular weight and fragmentation patterns.

Q. What synthetic routes are feasible for synthesizing this compound?

  • Methodological Answer : A Grignard reaction between 3-methylbenzylmagnesium bromide and acetone is a viable route, followed by acid quenching. Alternatively, Friedel-Crafts alkylation using tert-alcohol precursors and Lewis acids (e.g., AlCl₃) can introduce the aromatic substituent. Optimize steric hindrance by adjusting reaction temperature and solvent polarity, as seen in analogous tert-alcohol syntheses .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent oxidation. Avoid exposure to light due to potential photodegradation of the aromatic moiety. Safety protocols include using PPE (gloves, goggles) and segregating waste for professional disposal, as recommended in handling similar phenolic derivatives .

Advanced Research Questions

Q. How can conflicting NMR data for this compound be resolved?

  • Methodological Answer : Discrepancies may arise from solvent effects or impurities. Reproduce experiments using deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) and internal standards (e.g., TMS). Compare results with computational NMR predictions (DFT calculations) to validate assignments. Cross-reference with X-ray crystallography data to resolve ambiguities in spatial arrangements .

Q. What strategies optimize synthetic yield in sterically hindered reactions involving this compound?

  • Methodological Answer : Use bulky ligands (e.g., PPh₃) or phase-transfer catalysts to mitigate steric effects. Stepwise synthesis—first forming the tert-alcohol core, then introducing the 3-methylphenyl group via Suzuki coupling—can improve efficiency. Monitor reaction progress via TLC or GC-MS to identify bottlenecks .

Q. How can computational modeling predict the biological interactions of this compound?

  • Methodological Answer : Perform molecular docking simulations using software like AutoDock Vina to assess binding affinities with target enzymes (e.g., cytochrome P450). Validate predictions with in vitro assays, such as enzyme inhibition studies. Compare results with structurally similar compounds, like 2-methyl-1-phenylbutan-2-ol, which show activity in receptor modulation .

Q. What experimental designs address contradictions in toxicity profiles reported across studies?

  • Methodological Answer : Conduct dose-response studies across multiple cell lines (e.g., HepG2 for hepatotoxicity) and compare with in vivo models (e.g., zebrafish embryos). Adhere to standardized protocols from IFRA safety assessments , which define exposure limits based on systemic absorption and metabolite analysis . Use LC-MS/MS to quantify metabolites and identify toxic intermediates.

Data-Driven Analysis

Q. How is the crystal structure of this compound determined, and what insights does it provide?

  • Methodological Answer : Single-crystal X-ray diffraction at low temperatures (e.g., 113 K) minimizes thermal motion artifacts. Data refinement with SHELXL software reveals bond angles and packing interactions. For example, the tert-alcohol group in similar compounds shows hydrogen-bonding networks that influence solubility and melting points .

Safety and Compliance

Q. What safety thresholds apply to this compound in research formulations?

  • Methodological Answer : Refer to IFRA Standards for tert-alcohol derivatives, which specify maximum concentrations (e.g., 0.5% in leave-on cosmetics) based on dermal sensitization thresholds. For lab use, maintain airborne levels below OSHA’s permissible exposure limits (PELs) using fume hoods and air monitoring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.